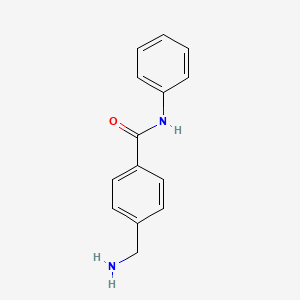

4-(Aminomethyl)-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYJIWDAOGVEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Aminomethyl N Phenylbenzamide Analogs

Established Synthetic Pathways for the 4-(Aminomethyl)benzamide (B1271630) Core Structure

The construction of the 4-(aminomethyl)-N-phenylbenzamide backbone relies on a series of well-defined synthetic transformations. These pathways typically involve the initial synthesis of a functionalized benzoic acid derivative, which is then coupled with an appropriate aniline (B41778).

Synthesis of 4-(Aminomethyl)benzoic Acid Esters and Corresponding Benzoyl Chlorides

A common strategy for synthesizing the core structure begins with commercially available or readily prepared 4-(bromomethyl)benzoic acid esters. nih.gov These esters can undergo nucleophilic substitution with various cyclic secondary amines, such as piperidine (B6355638) or morpholine (B109124), to yield the corresponding 4-(aminomethyl)benzoic acid esters. nih.gov

Following the formation of the ester, basic hydrolysis is employed to produce the 4-(aminomethyl)benzoic acid intermediate. nih.gov To activate the carboxylic acid for subsequent amide bond formation, it is converted into a more reactive acyl chloride. This is typically achieved by refluxing the benzoic acid derivative with thionyl chloride (SOCl₂), which cleanly affords the 4-(aminomethyl)benzoyl chloride. nih.gov

Alternatively, the 4-(aminomethyl)benzoic acid precursor can be synthesized from 4-formylbenzoic acid. One such method involves the formation of an oxime with hydroxylamine, followed by catalytic reduction of the oxime using hydrogen gas over a catalyst in an alkaline solution to produce 4-(aminomethyl)benzoic acid. google.com

Amide Bond Formation via Coupling Procedures (e.g., Schotten-Baumann, Carbodiimide-Mediated Couplings like DIC/HOBt)

With the activated 4-(aminomethyl)benzoyl chloride in hand, the crucial amide bond can be formed. The Schotten-Baumann reaction is a widely utilized method for this transformation. wikipedia.org This procedure involves the reaction of the benzoyl chloride with an aniline in a two-phase solvent system, typically an organic solvent and an aqueous base. nih.govwikipedia.org The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the N-phenylbenzamide product. wikipedia.orgyoutube.com This method has been successfully used to couple 4-(aminomethyl)benzoyl chlorides with a wide array of substituted anilines. nih.gov

In addition to the Schotten-Baumann conditions, carbodiimide-mediated coupling reactions are a mainstay in amide synthesis. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the amide bond formation directly from the carboxylic acid, bypassing the need for the acyl chloride intermediate. researchgate.net These methods are known for their mild conditions and are particularly useful in peptide synthesis and for substrates with sensitive functional groups. researchgate.net

Reductive Amination Approaches for Amine Introduction

Reductive amination represents a powerful and versatile alternative for introducing the aminomethyl group. jocpr.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com

In the context of the 4-(aminomethyl)benzamide core, this approach can commence with a 4-formylbenzoic acid derivative. Reaction with ammonia (B1221849) in the presence of a reducing agent yields the desired 4-(aminomethyl)benzoic acid. chemicalbook.com A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over a ruthenium-carbon catalyst). masterorganicchemistry.comchemicalbook.commdpi.com Sodium cyanoborohydride is particularly effective as it is a mild reagent that selectively reduces the protonated imine intermediate much faster than the starting carbonyl group. youtube.commasterorganicchemistry.com

Systematic Strategies for Structural Diversification of this compound Derivatives

Systematic structural modifications of the parent this compound molecule are essential for optimizing its chemical and biological properties. These diversification strategies generally focus on two key regions: the amide portion, which includes the aminomethyl group, and the two aromatic rings.

Modifications within the Amide Portion of the Molecule

The amine moiety attached to the methyl group offers a prime location for structural variation. In one study, the piperidine ring of a lead compound was replaced with other cyclic amines like morpholine and N-methylpiperazine to explore the structure-activity relationship (SAR). nih.gov

Another strategy involves creating more conformationally restricted analogs by incorporating heterocyclic structures into the amide portion. For instance, various substituted indolines have been coupled with 4-(aminomethyl)benzoyl chloride derivatives to generate a series of rigid analogs. nih.gov Such modifications can have a significant impact on the molecule's binding affinity and selectivity for biological targets by locking the structure into a more favorable conformation. nih.govnih.gov

| Starting Amine | Modification Strategy | Resulting Moiety | Reported Outcome on Biological Activity |

|---|---|---|---|

| Piperidine | Replacement of cyclic amine | Morpholine | Decreased potency |

| Piperidine | Replacement of cyclic amine | N-Methylpiperazine | Decreased potency |

| - | Incorporation of conformationally restricted heterocycles | Substituted Indolines | Variable; some analogs showed superior inhibition of filovirus entry |

Substituent Effects within the Aromatic Regions

Altering the substituents on the two aromatic rings of the this compound scaffold is a classical medicinal chemistry approach to fine-tune the molecule's electronic and steric properties. nih.gov The influence of a substituent is generally understood through a combination of inductive and resonance effects. libretexts.orgpressbooks.pub

Inductive Effects: These are transmitted through sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups like halogens or the nitro group (-NO₂) deactivate the aromatic ring towards electrophilic attack by pulling electron density away. libretexts.orglibretexts.org

Resonance Effects: These occur through the π-system and involve the delocalization of lone pairs or π-electrons. Groups like hydroxyl (-OH) or amino (-NH₂) can donate electron density to the ring via resonance, activating it. pressbooks.pub

In the synthesis of this compound analogs, a variety of substituted anilines are used to probe these effects. nih.gov For example, introducing electron-withdrawing groups like trifluoromethyl (-CF₃) or halogens (e.g., -Cl, -F) onto the N-phenyl ring can significantly alter properties such as lipophilicity and binding affinity. nih.govnih.gov The position of the substituent (ortho, meta, or para) is also critical, as it dictates the electronic and steric environment around the amide linkage. pressbooks.pub Studies have shown that such modifications can lead to compounds with superior potency against various biological targets. nih.gov

| Compound ID (from source) | Substituent on N-Phenyl Ring | Position | EBOV IC₅₀ (µM) |

|---|---|---|---|

| 15 | 4-CF₃ | para | 0.14 |

| 20 | 3,4-di-Cl | meta, para | 0.04 |

| 23 | 3-Cl, 4-F | meta, para | 0.05 |

| 32 | 3-CF₃, 4-Cl | meta, para | 0.02 |

| 33 | 3-F, 4-CF₃ | meta, para | 0.03 |

| 35 | 3-Cl, 4-CF₃ | meta, para | 0.02 |

Derivatization of the Primary or Tertiary Amine Moieties

The aminomethyl group on the benzamide (B126) scaffold serves as a versatile handle for chemical modification. The primary amine is readily derivatized through standard reactions such as alkylation and acylation to introduce new functional groups. researchgate.net

A common strategy involves the reaction of a precursor, such as a 4-(bromomethyl)benzoic acid ester, with various cyclic secondary amines. For instance, amines like piperidine, morpholine, or 4-methylpiperazine can be used to displace the bromide, yielding tertiary amine derivatives. rsc.org This synthetic route proceeds by first forming the 4-(aminomethyl)benzoic acid ester intermediate, followed by hydrolysis to the corresponding carboxylic acid. The acid is then activated, typically by conversion to an acyl chloride with thionyl chloride, before coupling with an appropriate aniline to form the final tertiary amine-containing benzamide. rsc.org

For analytical purposes, especially to enhance detection in mass spectrometry or chromatography, a variety of derivatizing agents can be employed. These include:

Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net

Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Amine-reactive tags like dimethylaminoacetyl chloride, which introduces a tertiary amine tail to increase proton affinity and improve ionization efficiency for mass spectrometry. sigmaaldrich.com

Chromatophoric reagents like 3,5-dinitrobenzoylchloride (DNB), which are used for derivatization prior to HPLC analysis.

These derivatization techniques not only facilitate the synthesis of diverse compound libraries but also aid in their analytical characterization.

Incorporation of Heterocyclic and Conformationally Restrained Scaffolds (e.g., Indolines, Thiophenes, Benzimidazoles, Purines, Triazines)

To explore new chemical space and introduce conformational constraints, parts of the this compound scaffold can be replaced with various heterocyclic ring systems. This strategy can significantly impact a compound's biological activity and pharmacokinetic profile.

Indolines and Thiophenes : Conformationally restricted analogs have been synthesized by incorporating indoline (B122111) moieties into the amide portion of the molecule. This is typically achieved by coupling a 4-(aminomethyl)benzoyl chloride derivative with a substituted indoline using the Schotten-Baumann reaction conditions. rsc.org Similarly, thiophene (B33073) rings can be introduced as isosteres of the central phenyl ring. The synthesis of these analogs can start from precursors like methyl 5-(bromomethyl)thiophene-2-carboxylate, which mimics the 4-(aminomethyl)benzoyl portion of the parent scaffold. rsc.org

Benzimidazoles : The benzimidazole (B57391) heterocycle can be incorporated into N-phenylbenzamide analogs through several synthetic routes. One method involves the reaction of a diamine with an isothiocyanate precursor, followed by a cyclization step promoted by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride. rsc.org Another established method is the condensation of an o-phenylenediamine (B120857) derivative with a substituted benzaldehyde, such as 4-formyl-N-phenylbenzamide, to form the benzimidazole ring system.

Purines : While direct synthetic incorporation into the N-phenylbenzamide scaffold is a subject of specific design, the structural relationship to natural biochemical pathways is noteworthy. For example, the related molecule 4-amino-5-imidazolecarboxamide is a known precursor in the biosynthesis of purines, highlighting a potential design strategy inspired by nature. dergipark.org.tr

Triazines : The 1,3,5-triazine (B166579) core is another important heterocycle used to build complex molecular architectures. A general approach to synthesizing triazine-containing compounds involves the sequential reaction of cyanuric chloride with different nucleophiles. For instance, cyanuric chloride can be reacted first with an amine at low temperatures, followed by reaction with a second amine-containing molecule (such as an amino acid ester) at room temperature, and finally hydrolysis or further substitution to yield the desired multi-substituted triazine product. nih.govnih.gov This stepwise substitution allows for the controlled introduction of different functionalities onto the triazine ring, which can then be linked to a 4-aminomethyl-benzenesulfonamide scaffold, a close structural relative of the benzamide core. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization and Purity Assessment

The structural confirmation and purity determination of synthesized this compound analogs are accomplished using a suite of modern analytical techniques. Each method provides critical information to verify the identity and quality of the compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecular structure of the synthesized analogs. rsc.orgnih.gov

In ¹H NMR spectra, characteristic chemical shifts confirm the presence of key structural motifs. For example, in the spectrum of 4-(Piperidin-1-ylmethyl)-N-(4-(trifluoromethyl)phenyl)benzamide, the following signals were observed:

A singlet at 3.60 ppm corresponding to the two protons of the benzylic methylene (B1212753) (-CH₂-) group.

Multiplets between 1.49 and 2.47 ppm for the piperidine ring protons.

Aromatic protons appearing as doublets at 7.49 and 7.63 ppm. rsc.org

¹³C NMR provides complementary information about the carbon framework of the molecule. nih.gov The combination of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's structure. rsc.org

Table 1: Example ¹H NMR Data for a this compound Analog

| Compound Name | Spectrometer | Solvent | Chemical Shift (δ) and Description | Reference |

| 4-(Piperidin-1-ylmethyl)-N-(4-(trifluoromethyl)phenyl)benzamide | 400 MHz | MeOD | 1.49 (m, 2H), 1.61–1.64 (m, 4H), 2.47 (m, 4H), 3.60 (s, 2H), 7.49 (d, J = 8.0 Hz, 2H), 7.63 (d, J = 8.3 Hz, 2H) | rsc.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound. This measurement is often accurate enough to confirm the elemental formula of the synthesized molecule, providing strong evidence of its identity. nih.gov For instance, HRMS can confirm the molecular weight with a precision of less than 1 part-per-million (ppm) error for related analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized compounds. nih.gov The technique separates the target compound from any impurities or unreacted starting materials. The purity is typically reported as a percentage of the total peak area in the chromatogram. For many of the synthesized 4-(aminomethyl)benzamide analogs, purities of over 95%, and often as high as 99%, have been reported. rsc.org A developed isocratic HPLC method for N-phenylbenzamide showed a linear relationship over a concentration range of 10-100 μg/mL with a correlation coefficient (r²) of 0.9998. researchgate.net

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. For N-phenylbenzamide derivatives, IR spectra are used to confirm the presence of key structural features such as the amide bond. nih.gov For example, the IR spectrum of an N-phenylbenzamide analog showed characteristic absorption bands at:

3423 cm⁻¹ : A broad peak corresponding to the N-H stretch of the amide group.

1645 cm⁻¹ : A strong peak corresponding to the C=O (carbonyl) stretch of the amide group. nih.gov

These characteristic peaks provide clear evidence for the successful formation of the amide bond during synthesis. nih.govresearchgate.net

Structure Activity Relationship Sar Analysis and Rational Ligand Design Principles

Elucidation of Key Pharmacophoric Features within the 4-(Aminomethyl)-N-phenylbenzamide Scaffold for Biological Efficacy

The biological efficacy of compounds derived from the this compound scaffold is intimately linked to a set of key pharmacophoric features. These features, which are essential for molecular recognition and interaction with biological targets, have been elucidated through a combination of molecular modeling, crystallographic studies, and biological evaluation of analogue series.

A critical element of the pharmacophore is the central amide group. Intermolecular interactions, particularly hydrogen bonding involving the amide's NH and carbonyl oxygen, are crucial for the stable binding of these molecules to their target proteins. nih.gov The conformation of the molecule plays a significant role in facilitating these hydrogen bonds, with active compounds often adopting a consistent three-dimensional arrangement. nih.gov This preferred conformation typically involves a distinct orientation of the two phenyl rings relative to the central amide plane. nih.gov

Molecular modeling and crystallographic analyses of related N-phenylbenzamides have revealed that the most active compounds often exhibit a conformation where the methyl-substituted phenyl ring is oriented at an angle of 90 to 120 degrees to the central amide plane. nih.gov This specific spatial arrangement is believed to be optimal for forming productive hydrogen bonds with the target, while the conformations of inactive compounds tend to obstruct these vital interactions. nih.gov

The two aromatic rings themselves serve as important recognition elements, often participating in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The substitution patterns on these rings are a key determinant of both potency and selectivity, allowing for the fine-tuning of the molecule's properties. The 4-(aminomethyl) group introduces a flexible linker and a basic nitrogen atom, which can be protonated at physiological pH. This positive charge can engage in ionic interactions or additional hydrogen bonds, further anchoring the ligand in the active site. This flexible linker has been shown to be advantageous in certain applications, allowing the molecule to adopt a favorable geometry to access and bind to the active center of enzymes, even in the presence of challenging mutations. nih.gov

Correlative Studies of Substituent Modifications with Altered Biological Potency and Selectivity

The systematic modification of substituents on the this compound scaffold has been a cornerstone of efforts to enhance biological potency and selectivity. These correlative studies have provided invaluable insights into how different functional groups and their positions influence the interaction of these molecules with their biological targets.

Influence of Specific Functional Groups and Substituents (e.g., Trifluoromethyl, Halogens, Cyclic Amines)

The introduction of specific functional groups onto the aromatic rings or the aminomethyl linker of the this compound scaffold has been shown to have a profound impact on biological activity.

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a particularly influential substituent. Its strong electron-withdrawing nature and lipophilicity can significantly enhance binding affinity. In the context of tyrosine kinase inhibitors, the addition of a trifluoromethyl group to the N-phenyl ring, in conjunction with an imidazole (B134444) substituent, was found to improve van der Waals interactions within the specificity pocket of the Abl kinase. nih.gov This modification contributed to a higher binding affinity compared to the unsubstituted parent compound. nih.gov In the development of Ebola virus entry inhibitors based on the this compound scaffold, the presence of a trifluoromethyl group on the N-phenyl ring was also found to be a key feature of some of the most potent compounds. nih.gov

Halogens: Halogen atoms, such as chlorine and fluorine, are frequently employed in the design of this compound derivatives to modulate their electronic properties and binding interactions. In a series of N-phenylbenzamide-based compounds, the presence of a halogen substituent was found to be essential for inhibitory effects on human equilibrative nucleoside transporters (ENTs). nih.gov Specifically, modifications to the N-phenyl ring with halogens were shown to be critical for maintaining activity against both ENT1 and ENT2. nih.gov

Cyclic Amines: The aminomethyl portion of the scaffold offers a convenient point for the introduction of various cyclic amines, which can influence the molecule's solubility, cell permeability, and binding interactions. In a study focused on developing tyrosine kinase inhibitors, the incorporation of a [4-(benzoyl)piperazin-1-yl]methyl group, which includes a tertiary heterocyclic amine, was hypothesized to improve lipophilicity and lead to higher cell permeability. nih.gov This modification resulted in compounds with high potency against the K562 cancer cell line. nih.gov Similarly, in the development of Ebola virus entry inhibitors, a variety of cyclic amines, including piperidine (B6355638), were incorporated at this position, leading to compounds with potent antiviral activity. nih.gov

The following table summarizes the effects of these key substituents on the biological activity of this compound derivatives:

| Substituent | Position | Effect on Biological Activity | Reference |

| Trifluoromethyl (-CF3) | N-phenyl ring | Enhanced binding affinity for Abl kinase; key feature of potent Ebola virus entry inhibitors | nih.govnih.gov |

| Halogens (e.g., -Cl, -F) | N-phenyl ring | Essential for inhibitory activity against human equilibrative nucleoside transporters (ENTs) | nih.gov |

| Cyclic Amines (e.g., piperidine, piperazine) | Aminomethyl linker | Improved lipophilicity and cell permeability; led to potent tyrosine kinase inhibitors and Ebola virus entry inhibitors | nih.govnih.gov |

Role of Linker Flexibility and Steric Considerations in Protein Binding (e.g., circumventing bulky isoleucine residues)

The flexibility of the aminomethyl linker in the this compound scaffold plays a crucial role in enabling effective binding to target proteins, particularly in cases where steric hindrance is a challenge. This flexibility allows the molecule to adopt various conformations, which can be advantageous for navigating the often-complex topology of a protein's active site.

A prime example of the importance of linker flexibility is seen in the design of inhibitors for the T315I mutant of the Bcr-Abl kinase, a common source of resistance to the cancer drug imatinib (B729). The T315I mutation introduces a bulky isoleucine residue at the "gatekeeper" position of the ATP-binding site, creating steric clashes with many inhibitors. Molecular modeling studies have shown that the use of the 4-(aminomethyl)benzamide (B1271630) fragment as a flexible linker allows the molecule to adopt a favorable geometry that can bypass the bulky isoleucine residue. nih.gov This circumvention of steric hindrance enables the necessary binding to the active center of the mutant kinase, providing a strategy to overcome drug resistance. nih.gov

Iterative Rational Design Approaches for Optimization of Biological Activity Profiles

The optimization of the biological activity of this compound derivatives is often achieved through an iterative process of rational design, chemical synthesis, and biological evaluation. This cyclical approach allows for the gradual refinement of the molecular structure to enhance potency, selectivity, and other desirable properties.

A clear illustration of this iterative process is the discovery and optimization of 4-(aminomethyl)benzamides as potent inhibitors of Ebola and Marburg virus entry. nih.gov The process began with the identification of a "hit" compound, CBS1118, which exhibited broad-spectrum activity against these viruses. nih.gov This initial hit served as the starting point for a comprehensive structure-activity relationship (SAR) optimization program.

The structural modifications were systematically implemented in three key regions of the molecule:

The amide portion: Substitutions on the N-phenyl ring were explored to improve potency and selectivity.

The aromatic region: Modifications were made to the benzamide (B126) ring.

The tertiary amine region: A variety of cyclic and acyclic amines were introduced at the aminomethyl position.

Through the synthesis and testing of several sets of modified 4-(aminomethyl)benzamides, researchers were able to identify compounds with significantly improved inhibitory activity against Ebola and Marburg viruses. nih.gov For instance, compounds with specific substitutions, such as a trifluoromethyl group on the N-phenyl ring and a piperidine ring at the aminomethyl position, were found to be superior inhibitors. nih.gov This iterative process of design, synthesis, and testing allowed for the development of a detailed SAR, guiding the selection of optimal substituents for enhanced antiviral potency. nih.gov

This iterative approach is a common theme in drug discovery. For example, in the development of inhibitors for the RET tyrosine kinase, a similar process of structural optimization and SAR studies was employed to identify compounds that could overcome drug resistance mutations. By systematically modifying the core scaffold and evaluating the biological activity of the resulting analogues, researchers were able to develop potent multi-kinase inhibitors with promising therapeutic potential.

Molecular Mechanisms of Action and Biological Target Engagement

Investigation of Enzyme Inhibition Profiles

The therapeutic potential of 4-(Aminomethyl)-N-phenylbenzamide and its analogs stems from their ability to interact with and inhibit a range of enzymes critical to various pathological processes. Detailed investigations have elucidated its inhibitory effects on several key enzyme families.

Tyrosine Kinase Inhibition

Derivatives of 4-(aminomethyl)benzamide (B1271630) have been synthesized and evaluated as potential anticancer agents, with a particular focus on their activity as tyrosine kinase inhibitors. nih.govnih.gov These compounds have been tested against a panel of receptor tyrosine kinases, demonstrating a broad spectrum of inhibitory activity. nih.govnih.gov The core structure is thought to act as a flexible linker, enabling interaction with the active site of these enzymes. nih.govnih.gov

Bcr-Abl: The 4-(aminomethyl)benzamide scaffold has been utilized as a flexible linker in the design of type II protein kinase inhibitors targeting the Bcr-Abl protein. nih.gov Molecular modeling studies suggest that this flexible linker allows the molecule to circumvent the bulky isoleucine residue and bind effectively to the active center of the T315I-mutant Abl kinase, a common source of resistance to existing therapies. nih.govnih.gov

EGFR, HER-2, and HER-4: The epidermal growth factor receptor (EGFR) family of tyrosine kinases, including HER-2 and HER-4, are crucial mediators of cell signaling pathways that govern proliferation, angiogenesis, and apoptosis. nih.gov A number of new compounds incorporating the 4-(aminomethyl)benzamide fragment have demonstrated potent inhibitory activity against EGFR, HER-2, and HER-4. nih.govnih.gov For instance, certain analogues with a (trifluoromethyl)benzene ring have shown high potency against EGFR, with inhibition rates of 91% and 92% at a concentration of 10 nM. nih.govresearchgate.net PF299804 is an irreversible inhibitor of HER1 (EGFR), HER2, and HER4. nih.gov

IGF1R, InsR, KDR, PDGFRa, and PDGFRb: In addition to the Bcr-Abl and EGFR families, derivatives of 4-(aminomethyl)benzamide have been investigated for their inhibitory effects on other receptor tyrosine kinases, including insulin-like growth factor 1 receptor (IGF1R), insulin (B600854) receptor (InsR), kinase insert domain receptor (KDR), and platelet-derived growth factor receptors alpha and beta (PDGFRa and PDGFRb). nih.govnih.gov The majority of the synthesized compounds have exhibited significant inhibitory activity against these kinases. nih.govnih.gov

| Kinase Target | Observed Inhibition | Key Findings |

| Bcr-Abl | Yes | The flexible 4-(aminomethyl)benzamide linker allows for binding to the T315I mutant. nih.govnih.gov |

| EGFR | Yes | Analogues with a (trifluoromethyl)benzene ring show high potency, with up to 92% inhibition at 10 nM. nih.govresearchgate.net |

| HER-2 | Yes | Broad inhibitory activity has been observed. nih.govnih.gov |

| HER-4 | Yes | Broad inhibitory activity has been observed. nih.govnih.gov |

| IGF1R | Yes | The majority of tested compounds show potent inhibition. nih.govnih.gov |

| InsR | Yes | The majority of tested compounds show potent inhibition. nih.govnih.gov |

| KDR | Yes | The majority of tested compounds show potent inhibition. nih.govnih.gov |

| PDGFRa | Yes | The majority of tested compounds show potent inhibition. nih.govnih.gov |

| PDGFRb | Yes | The majority of tested compounds show potent inhibition. nih.govnih.gov |

Histone Deacetylase (HDAC) Inhibition

The 4-(aminomethyl)benzamide scaffold has also been explored in the development of histone deacetylase (HDAC) inhibitors. nih.govnih.gov These enzymes play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. aacrjournals.orgresearchgate.net

Specifically, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent HDAC inhibitors with unexpected selectivity for the HDAC6 isoform. nih.govresearchgate.net Further optimization through the synthesis of constrained heterocyclic analogues, such as tetrahydroisoquinolines, has led to even greater HDAC6 selectivity and inhibitory activity in cellular assays. nih.govresearchgate.net This selectivity is thought to arise from the benzylic spacer more effectively accessing the wider channel of HDAC6 compared to other HDAC subtypes. nih.govresearchgate.net Another related compound, CI-994, or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], has been shown to be an HDAC inhibitor that causes hyperacetylation of histones in living cells. aacrjournals.orgresearchgate.net In vitro assays demonstrated that CI-994 inhibits HDAC-1 and HDAC-2 in a concentration-dependent manner. aacrjournals.orgresearchgate.net

Rho-Kinase Inhibition

Rho-associated kinases (ROCK) are serine/threonine kinases that are key regulators of cellular processes like smooth muscle contraction and cell migration. nih.govrsc.org A series of 4-aryl-5-aminomethyl-thiazoleamines, which incorporate an aminomethyl side chain, were designed and synthesized as a new class of ROCK II inhibitors. nih.gov In vitro assays revealed that these derivatives displayed inhibitory activity against ROCK II, with the most potent compound exhibiting an IC50 value of 20 nM. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial for both normal physiological functions and pathological conditions like cancer metastasis. mdpi.commedchemexpress.com While broad-spectrum MMP inhibitors have faced challenges in clinical trials due to a lack of selectivity, the development of highly selective inhibitors is an active area of research. nih.govdovepress.com

Although direct studies on this compound as an MMP inhibitor are not extensively detailed in the provided context, the general field has seen the development of potent and selective inhibitors for specific MMPs like MMP-13. nih.gov For example, non-chelating inhibitors have been designed to bind within the substrate-binding site of MMP-13 without coordinating to the catalytic zinc ion, achieving significant selectivity over other MMPs. nih.gov The pursuit of selective inhibitors for MMP-10 is also underway, with single-domain antibodies showing promise as a platform for achieving high specificity. nih.gov

Plasmin Active Site and Subsite Inhibition

Plasmin is a serine protease that plays a central role in fibrinolysis, the process of breaking down blood clots. nih.govmdpi.com Benzamidine (B55565) and its derivatives are known reversible inhibitors that bind to the active site of plasmin. nih.gov Research has been conducted on multivalent benzamidine molecules to investigate the effect of valency and linker length on plasmin inhibition. nih.gov Furthermore, 4-(aminomethyl)benzoic acid has been used in the synthesis of dipeptides designed as antifibrinolytic agents. researchgate.net While tranexamic acid and ε-aminocaproic acid are clinically used lysine (B10760008) analogues that inhibit plasminogen activation, there is a continued effort to develop direct, active-site plasmin inhibitors. nih.govmdpi.comnih.gov

Receptor Binding and Viral Entry Inhibition Studies

Beyond enzyme inhibition, derivatives of this compound have been identified as potent inhibitors of viral entry, specifically for Ebola and Marburg viruses. nih.gov A high-throughput screening of a small molecule library identified a series of substituted 4-(aminomethyl)benzamides as inhibitors of the entry of both Ebola virus (EBOV) and Marburg virus (MARV) pseudovirions. nih.gov One such compound, designated CBS1118, demonstrated broad-spectrum antifiloviral activity with EC50 values below 10 μM for both viruses. nih.gov Subsequent structure-activity relationship (SAR) optimization led to the development of even more potent inhibitors of Ebola and Marburg viruses. nih.gov

In the context of other viruses, N-phenyl benzamides have been shown to inhibit the infection of Coxsackievirus A9 (CVA9) at low micromolar concentrations. nih.gov Time-of-addition assays and confocal microscopy indicated that these compounds act as capsid binders, preventing the uncoating of the virus without hindering receptor binding and internalization. nih.gov

Nucleic Acid Interactions

The N-phenylbenzamide scaffold is a structural motif found in various compounds that interact with DNA, suggesting that derivatives of this compound may also possess such capabilities. These interactions are crucial for the antiparasitic and anticancer activities of many therapeutic agents. biorxiv.orgresearchgate.net

DNA Minor Groove Binding: Compounds that bind to the minor groove of DNA can interfere with the binding of essential transcription factors, disrupting cellular processes. biorxiv.org Phenylbenzamide derivatives have been specifically developed as DNA minor groove binders. biorxiv.orgresearchgate.net These molecules often have a crescent shape that complements the curvature of the DNA minor groove, particularly in AT-rich sequences. researchgate.net The binding is stabilized by hydrogen bonds and van der Waals forces, leading to the disruption of DNA-protein interactions and subsequent cellular effects.

Intercalation: Intercalation is another mode of DNA interaction where planar aromatic molecules insert themselves between the base pairs of the DNA double helix. This action can lead to a distortion of the DNA structure, interfering with replication and transcription and potentially leading to cell death. A series of novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were designed based on the structure of the known intercalator amsacrine. Molecular docking studies and biological evaluations confirmed that these derivatives could bind to DNA and inhibit topoisomerases I and II, enzymes critical for resolving DNA topological problems during cellular processes.

DNA Damage Induction: By interfering with DNA structure and the function of DNA-processing enzymes, some N-phenylbenzamide derivatives can induce DNA damage. The inhibition of topoisomerase II, for instance, can lead to the accumulation of double-strand breaks. In a study on N-phenylbenzamide-4-methylamine acridine derivatives, compound 9b was shown to effectively induce DNA damage in CCRF-CEM cancer cells. Furthermore, related phenylenediamine structures have been shown to cause oxidative DNA damage in the presence of certain metal ions, leading to the formation of lesions like 8-hydroxy-2'-deoxyguanosine.

| Interaction Type | Mechanism | Example from Derivative Studies | Reference |

|---|---|---|---|

| Minor Groove Binding | Non-covalent binding to the minor groove of DNA, often at AT-rich sites, disrupting DNA-protein interactions. | Phenyl-guanidine derivatives and bis-(2-aminoimidazolininium) phenylbenzamide systems identified as groove binders. | biorxiv.org |

| Intercalation | Insertion of planar aromatic structures between DNA base pairs, inhibiting replication and transcription. | N-phenylbenzamide-4-methylamine acridine derivatives designed to intercalate and inhibit topoisomerase I/II. | |

| DNA Damage Induction | Causing single or double-strand breaks in DNA, often through inhibition of enzymes like topoisomerase or oxidative processes. | Acridine derivatives of N-phenylbenzamide were shown to induce DNA damage in cancer cells. |

Modulation of Key Cellular Pathways

The interaction of this compound derivatives with biological macromolecules can trigger profound changes in cellular signaling pathways, leading to specific cellular outcomes such as cell cycle arrest and programmed cell death (apoptosis).

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer agents function by causing cell cycle arrest, which prevents cancer cells from proliferating. There is evidence that derivatives of N-phenylbenzamide can exert such effects. For instance, certain 1,8-naphthalimide (B145957) derivatives have been shown to induce cell cycle arrest in the G0/G1 phase. The G1 phase is a critical checkpoint where the cell commits to another round of division. Arrest at this stage can be triggered by various signals, including DNA damage or the inhibition of key proteins like cyclin-dependent kinases (CDKs). The induction of DNA damage by N-phenylbenzamide derivatives provides a plausible mechanism for triggering a G1 checkpoint arrest, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.

Apoptosis is a form of programmed cell death that is essential for normal development and for eliminating damaged or cancerous cells. The ability to induce apoptosis is a hallmark of many effective anticancer drugs. Studies have demonstrated that N-phenylbenzamide derivatives can be potent inducers of apoptosis. For example, N-phenylbenzamide-4-methylamine acridine derivatives were found to significantly induce apoptosis in leukemia cell lines (CCRF-CEM) in a manner that was dependent on the concentration of the compound. This pro-apoptotic activity is often linked to the upstream events caused by the compound, such as the induction of DNA damage and cell cycle arrest, which can activate the intrinsic or extrinsic apoptotic pathways.

No information available in the provided search results.

Computational Chemistry and in Silico Modeling for Ligand Discovery and Optimization

Molecular Docking Studies for Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mechanism of 4-(Aminomethyl)-N-phenylbenzamide derivatives and for designing new molecules with improved affinity and selectivity.

Molecular docking studies have been instrumental in evaluating the binding affinities and orientations of this compound derivatives within the active sites of various protein targets. For instance, in the context of developing inhibitors for the T315I-mutant Bcr-Abl kinase, a key player in chronic myeloid leukemia, docking studies revealed that using 4-(aminomethyl)benzamide (B1271630) as a flexible linker results in a favorable geometry for binding. nih.gov This linker allows the molecule to circumvent the bulky isoleucine residue and establish crucial interactions within the active site. nih.gov

Similarly, in the design of novel topoisomerase I/II inhibitors based on an acridine (B1665455) scaffold, molecular docking suggested that a representative compound incorporating the N-phenylbenzamide-4-methylamine moiety could bind effectively to both topoisomerase I and II. nih.gov These predictions help in prioritizing compounds for synthesis and biological evaluation. The ability to computationally screen and rank potential inhibitors significantly accelerates the drug discovery process.

A key outcome of molecular docking is the detailed visualization of interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic contacts, and van der Waals forces, are critical for binding affinity and specificity. For derivatives of 4-amino-N-phenylbenzamide investigated as anticonvulsants, crystallographic studies and molecular mechanics calculations have highlighted the importance of hydrogen bonding to the central amide group. nih.gov The conformation of active compounds facilitates the formation of hydrogen bonds with the carbonyl oxygen atom, an interaction obstructed in inactive compounds. nih.gov

In the development of Ebola virus entry inhibitors, the 4-(aminomethyl)benzamide core was identified as a key structural element. nih.gov Docking studies can elucidate how this scaffold orients within the viral glycoprotein (B1211001) to disrupt its function, highlighting key interactions that can be optimized to enhance potency. Furthermore, in the pursuit of new anticancer agents, docking of N-phenylbenzamide derivatives into the ABL1 kinase protein has revealed specific binding modes, showing higher affinity for active compounds compared to controls. nih.gov

| Interaction Type | Key Residues/Moieties | Significance |

| Hydrogen Bonding | Central amide group (C=O and N-H) | Crucial for anticonvulsant activity by interacting with the receptor. nih.gov |

| Hydrophobic Contacts | Phenyl rings | Contribute to binding affinity within hydrophobic pockets of target proteins. |

| Flexible Linker | 4-(aminomethyl)benzamide | Allows for optimal positioning within the binding site to avoid steric clashes. nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. youtube.com MD simulations are crucial for validating docking poses and understanding the dynamic nature of binding.

For N-phenylbenzamide derivatives designed as protein kinase inhibitors, MD simulations have been used to assess the stability of the ligand-protein complexes. scirp.org These simulations can reveal subtle conformational rearrangements in both the ligand and the protein that are essential for maintaining a stable binding interaction. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov These dynamic studies have shown that designed structures based on the N-phenylbenzamide scaffold are promising for developing new anticancer drugs. scirp.org

Pharmacophore Modeling and Virtual Screening for Novel Chemical Entity Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov This model can then be used as a query in a virtual screen of large compound libraries to identify novel chemical entities with the desired activity.

For N-phenylbenzamide-based compounds, pharmacophore models can be generated based on the structures of known active inhibitors. scirp.org These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. By screening databases for molecules that match this pharmacophore, new scaffolds can be discovered that retain the key interaction points of the original N-phenylbenzamide derivatives. mdpi.com This approach has been successfully applied to the discovery of inhibitors for various targets, including protein kinases. scirp.org

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design strategies are employed in the optimization of this compound derivatives.

Ligand-based drug design is utilized when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest. By analyzing a set of active and inactive molecules, a pharmacophore model or a quantitative structure-activity relationship (QSAR) model can be developed to guide the design of new compounds. nih.gov

Structure-based drug design , on the other hand, is possible when the 3D structure of the target protein is available, either from experimental methods like X-ray crystallography or from computational modeling. washington.edu This approach allows for the rational design of ligands that fit precisely into the binding site of the target. scirp.org For instance, the design of N-phenylbenzamide-4-methylamine acridine derivatives as topoisomerase inhibitors was guided by the structure of the known drug amsacrine. nih.gov Molecular docking of these derivatives into the DNA-topoisomerase complex provided insights for structural optimization. nih.gov

In Silico Prediction of Metabolic Stability and Drug-Likeness

A critical aspect of drug discovery is ensuring that a potential drug candidate possesses favorable pharmacokinetic properties, including metabolic stability and oral bioavailability. In silico tools can predict these properties early in the design process, helping to avoid costly failures in later stages of development.

Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness are routinely performed for novel N-phenylbenzamide derivatives. nih.gov For example, some 4-(aminomethyl)benzamide-based inhibitors of the Ebola virus have shown good predicted metabolic stability in plasma and liver microsomes. nih.gov Computational tools like SwissADME can predict a range of physicochemical properties and drug-likeness parameters based on established rules such as Lipinski's Rule of Five. nih.govnih.gov These predictions help in identifying compounds with a higher probability of becoming successful drugs. nih.gov For instance, studies on new imidazole-based N-phenylbenzamide derivatives showed that most compounds had no violations of the five primary drug-likeness filters. nih.gov

| Property | Prediction Tool/Method | Significance for this compound Derivatives |

| Metabolic Stability | In silico models (e.g., CYP inhibition prediction) | Predicts the compound's susceptibility to metabolism by cytochrome P450 enzymes, impacting its half-life. nih.gov |

| Drug-Likeness | SwissADME, Lipinski's Rule of Five | Assesses the compound's potential to be an orally active drug in humans based on its physicochemical properties. nih.govnih.gov |

| ADME Properties | Computational ADME models | Provides a comprehensive profile of the compound's absorption, distribution, metabolism, and excretion characteristics. nih.gov |

Preclinical Biological Evaluation in Vitro Studies

Antiviral Efficacy Assessment in Cell-Based Systems

Derivatives of 4-(aminomethyl)-N-phenylbenzamide have been identified as potent inhibitors of filoviruses, such as Ebola (EBOV) and Marburg (MARV) viruses. nih.gov Initial high-throughput screening using a pseudovirus system, which mimics viral entry, pinpointed this chemical series as effective entry inhibitors. nih.gov

Subsequent validation against wild-type viruses in various cell lines confirmed their antiviral properties. In Vero cells, a derivative named CBS1118 showed efficacy against both EBOV and MARV with 50% effective concentration (EC₅₀) values below 10 μM. nih.gov Further optimization led to compounds like 20 , 23 , 32 , 33 , and 35 , which demonstrated superior inhibitory activity against infectious EBOV (Mayinga variant) and MARV (Angola variant) in HeLa cells. nih.gov For instance, compound 20 exhibited an EC₅₀ of 1.12 μM against the Ebola virus. nih.gov These assays utilize cell lines like Vero and HeLa to measure the reduction in viral replication or cell death upon treatment with the compounds. nih.govresearchgate.net

Additionally, other N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects, including activity against Hepatitis B virus (HBV). nih.gov One such derivative, IMB-0523, was effective against both wild-type HBV (IC₅₀: 1.99 µM) and drug-resistant HBV strains (IC₅₀: 3.30 µM). nih.gov

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus | Cell Line | EC₅₀ (µM) | Source |

|---|---|---|---|---|

| CBS1118 | EBOV & MARV | Vero | < 10 | nih.gov |

| 20 | EBOV | HeLa | 1.12 | nih.gov |

| 5 | EBOV | HeLa | 2.83 | nih.gov |

| IMB-0523 | Wild-type HBV | HepG2.2.15 | 1.99 | nih.gov |

| IMB-0523 | Drug-resistant HBV | HepG2.2.15 | 3.30 | nih.gov |

Anticancer Activity Profiling in Diverse Cancer Cell Lines

The this compound scaffold is a cornerstone for a class of anticancer agents known as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net These compounds have been profiled against a wide array of cancer cell lines, demonstrating significant cytotoxic activity.

For example, N-acetyldinaline, also known as CI-994, which contains a related benzamide (B126) structure, has been shown to inhibit the growth of HCT-8 colon carcinoma cells. researchgate.net Other derivatives have been tested against hematological cancer cell lines like K562 (chronic myelogenous leukemia) and HL60 (promyelocytic leukemia), as well as solid tumor cell lines. nih.gov Compounds 10 and 15 were particularly active against HL60 cells with IC₅₀ values of 8.2 μM and 5.6 μM, respectively. nih.gov In the K562 cell line, compounds 28j , 28k , and 28l showed high potency with IC₅₀ values of 6.9 μM, 3.6 μM, and 4.5 μM. nih.gov

Further studies on imidazole-based N-phenylbenzamide derivatives revealed broad anticancer potential. nih.gov Derivatives 4e and 4f were effective against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC₅₀ values in the single-digit micromolar range. nih.gov Specifically, compound 4f had IC₅₀ values of 7.5 μM (A549), 9.3 μM (HeLa), and 8.9 μM (MCF-7). nih.gov Similarly, another series of derivatives showed potent inhibition of HepG-2 (hepatocellular carcinoma) and HCT116 (colon carcinoma) cell lines at low micromolar concentrations. nih.govnih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 10 | HL60 | Promyelocytic Leukemia | 8.2 | nih.gov |

| 15 | HL60 | Promyelocytic Leukemia | 5.6 | nih.gov |

| 28k | K562 | Chronic Myelogenous Leukemia | 3.6 | nih.gov |

| 4e | A549 | Lung Cancer | 8.9 | nih.gov |

| 4f | A549 | Lung Cancer | 7.5 | nih.gov |

| 4f | HeLa | Cervical Cancer | 9.3 | nih.gov |

| 4f | MCF-7 | Breast Cancer | 8.9 | nih.gov |

| Furandione 8a | HepG2 | Hepatocellular Carcinoma | 4.13 | nih.gov |

| Benzoindoldione 12a | HepG2 | Hepatocellular Carcinoma | 5.9 | nih.gov |

Antiprotozoal Activity Screening

Compounds based on the N-phenylbenzamide core have been investigated for their activity against various protozoan parasites. acs.orgnih.gov Diimidazoline N-phenylbenzamides, in particular, have shown high potency. acs.org

Screening against Plasmodium falciparum, the parasite responsible for malaria, revealed that diimidazoline 2 had a potent IC₅₀ value of 1.9 nM against the chloroquine-sensitive NF54 strain. acs.org This class of compounds requires two imidazoline (B1206853) groups in a para orientation for optimal activity. acs.org

In studies against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, several diimidazolines also showed significant activity. acs.org Furthermore, other related structures, such as bis(2-aminoimidazolines) and bisarylimidamides, have demonstrated micromolar to submicromolar inhibitory activity against T. brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov A separate screening of 4-aminopiperidine (B84694) derivatives identified 29 molecules with selective activity against T. b. rhodesiense, with IC₅₀ values ranging from 0.12 to 10 μM. nih.govnih.govresearchgate.net

Table 3: Antiprotozoal Activity of N-Phenylbenzamide and Related Derivatives

| Compound Class/No. | Parasite | Strain | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| Diimidazoline 2 | Plasmodium falciparum | NF54 | 1.9 | acs.org |

| Gem-dimethyl diimidazoline | Trypanosoma brucei rhodesiense | STIB900 | 26 | acs.org |

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar range | nih.gov | |

| Bisarylimidamides | Trypanosoma brucei | Submicromolar range | nih.gov | |

| 4-Aminopiperidine derivatives | Trypanosoma brucei rhodesiense | 120 - 10,000 | nih.govnih.gov |

Enzymatic Activity Assays for Inhibitory Potency Determination

The inhibitory potential of this compound derivatives is frequently quantified using enzymatic assays to determine IC₅₀ and Kᵢ values. aatbio.comnih.gov The IC₅₀ represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Kᵢ is the inhibition constant, an intrinsic measure of binding affinity. aatbio.com

Many anticancer derivatives of this scaffold function as HDAC inhibitors. nih.govresearchgate.net Enzymatic assays using isolated HDAC isoforms are crucial for determining their potency and selectivity. For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide were identified as potent HDAC6 inhibitors. nih.govresearchgate.net Subsequent optimization led to compounds like 19a and 22a with IC₅₀ values of 5 nM and 18 nM, respectively, against HDAC6. researchgate.net These assays often use fluorescent substrates, such as Boc-Lys(Ac)-AMC, where deacetylation by an HDAC allows a second enzyme, like trypsin, to cleave the substrate and release a fluorescent signal. bmglabtech.comnih.gov

Similarly, derivatives targeting receptor tyrosine kinases (RTKs) have been evaluated. nih.gov Compounds 11 and 13 showed potent inhibition of EGFR at 91% and 92% respectively, at a concentration of 10 nM. nih.gov

Table 4: Enzymatic Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | Inhibition Metric | Value | Source |

|---|---|---|---|---|

| 19a | HDAC6 | IC₅₀ | 5 nM | researchgate.net |

| 22a | HDAC6 | IC₅₀ | 18 nM | researchgate.net |

| 11 | EGFR | % Inhibition @ 10 nM | 91% | nih.gov |

| 13 | EGFR | % Inhibition @ 10 nM | 92% | nih.gov |

| 18 | PDGFRα | % Inhibition @ 10 nM | 67% | nih.gov |

| 20 | PDGFRα | % Inhibition @ 10 nM | 77% | nih.gov |

Cellular Target Engagement Assays

To confirm that a compound interacts with its intended target within a cellular environment, target engagement assays are employed. frontiersin.orgnih.gov These assays bridge the gap between cell-free enzymatic assays and whole-cell phenotypic responses. frontiersin.org

For HDAC inhibitors derived from the this compound scaffold, a key indicator of target engagement is the status of histone acetylation. researchgate.net Treatment of HCT-8 colon carcinoma cells with the inhibitor CI-994 led to a time- and dose-dependent increase in the acetylation of histone H3, which was detectable by Western blot as early as 30 minutes after treatment. researchgate.net This hyperacetylation confirms that the drug is inhibiting HDAC enzymes within the cell. researchgate.net Similarly, other HDAC6-selective inhibitors based on this scaffold have demonstrated cellular activity by increasing the acetylation of α-tubulin, a known HDAC6 substrate. researchgate.net

In the context of anticancer agents, assays for DNA damage markers, such as the phosphorylation of histone H2AX (γH2AX), can also indicate target engagement and downstream effects. nih.gov For instance, furandione 8a and benzoindoldione 12a were shown to induce apoptosis and DNA damage in HepG2 cells, as measured by flow cytometry. nih.gov

Selectivity Profiling against a Panel of Related Biological Targets

Selectivity is a critical parameter in drug development, ensuring that a compound primarily interacts with its intended target, thereby minimizing off-target effects. Derivatives of this compound have been profiled against panels of related biological targets to assess their specificity.

HDAC inhibitors based on this scaffold have been tested for isoform selectivity. nih.govresearchgate.net While early derivatives showed broad activity, further design led to compounds with high selectivity for HDAC6 over other HDAC subtypes. nih.govresearchgate.net For example, certain tetrahydroisoquinoline analogues demonstrated significantly improved selectivity for HDAC6 compared to other class I and II HDACs. researchgate.net These compounds were also tested against unrelated metalloproteases, such as MMPs, and showed no significant inhibition, further confirming their selectivity. researchgate.net

In the realm of kinase inhibitors, derivatives were screened against a panel of eight receptor tyrosine kinases. nih.gov This profiling revealed varied selectivity. While some compounds like 11 and 13 were potent against EGFR and HER-4, others such as 18 and 20 showed high inhibitory activity against PDGFRα. nih.gov Conversely, a different subset of compounds was highly selective for the insulin (B600854) receptor. nih.gov This differential activity highlights how small structural modifications on the this compound core can significantly alter the selectivity profile. nih.govf1000research.com

For antiprotozoal candidates, cytotoxicity assays against mammalian cell lines (e.g., rat myoblast L6 cells) are run in parallel with activity assays against the parasites to determine a selectivity index (SI). acs.orgnih.gov High selectivity is crucial, and for many diimidazoline N-phenylbenzamides, there was no clear correlation between their potent antiprotozoal activity and their cytotoxicity, indicating a favorable selectivity profile. acs.org

Future Research Directions and Translational Perspectives

The scientific inquiry into 4-(Aminomethyl)-N-phenylbenzamide and its related compounds is paving the way for significant therapeutic advancements. Future research is strategically focused on refining the molecule's characteristics, broadening its therapeutic applications, and employing cutting-edge technologies to expedite its journey from laboratory discovery to clinical use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-N-phenylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the coupling of 4-(aminomethyl)benzoic acid derivatives with aniline under amidation conditions. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) at 0–25°C to minimize side reactions .

- Aminomethyl group protection : Employ Boc or Fmoc protecting groups to prevent undesired reactivity during synthesis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How can researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (DMSO-d6) to confirm the amide proton (δ 10.2–10.5 ppm) and aminomethyl group (δ 3.8–4.1 ppm, singlet). ¹³C NMR should show the carbonyl carbon at ~167 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS (positive mode) should yield [M+H]⁺ matching the molecular formula (C₁₄H₁₅N₂O).

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm ensures >98% purity .

Q. What biological activities have been explored for benzamide derivatives like this compound, and how are these assays designed?

- Methodological Answer :

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .

- Enzyme inhibition : Assess activity against tyrosine kinases or proteases using fluorometric assays (e.g., Z-LYTE® kits). IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .

- Storage : Store at -20°C in sealed, light-resistant containers under nitrogen to prevent degradation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental data and computational predictions for this compound’s physicochemical properties?

- Methodological Answer :

- Theoretical vs. Experimental LogP : Compare experimental HPLC-derived LogP with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Adjust solvation models (e.g., COSMO-RS) to improve accuracy .

- Crystallography : Validate X-ray diffraction data (e.g., CCDC deposition) against molecular docking simulations (AutoDock Vina) to resolve structural ambiguities .

Q. What strategies optimize the regioselectivity of functional group modifications in this compound derivatives?

- Methodological Answer :

- Directed ortho-metalation : Use lithium hexamethyldisilazide (LiHMDS) to selectively functionalize the benzamide aryl ring .

- Protecting group tactics : Temporarily block the aminomethyl group with Boc to direct electrophilic substitution to the N-phenyl ring .

Q. How can in silico methods predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB penetration, and CYP450 interactions. Input SMILES notation (e.g., C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN) .

- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., GROMACS) over 100 ns trajectories to assess drug-likeness .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer :

- Solvent selection : Replace DCM with less toxic alternatives (e.g., ethyl acetate) for large-scale reactions .

- Continuous flow chemistry : Implement microreactors to enhance heat transfer and reduce reaction time .

- Quality control : Use inline PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.